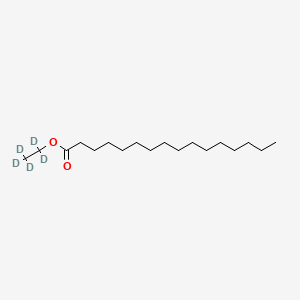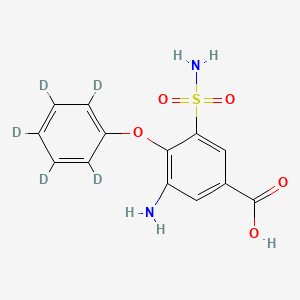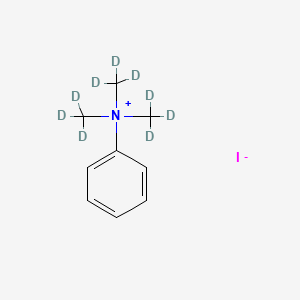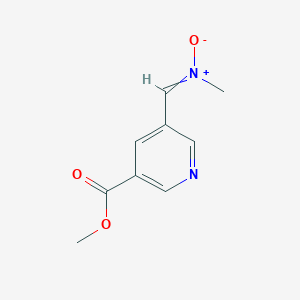
Ethyl Palmitate-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl Palmitate-d5, designated by the CAS number 1215397-47-9, is a deuterated form of ethyl palmitate. Ethyl palmitate itself is an ester derived from palmitic acid and ethanol. In this compound, five hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This substitution enhances the compound’s stability and makes it invaluable for precise analytical applications .
Biochemical Analysis
Cellular Effects
Its parent compound, palmitate, has been shown to induce endoplasmic reticulum (ER) stress and autophagy in hypothalamic cells . It’s worth noting that these effects may not directly translate to Ethyl Palmitate-d5 due to the presence of the deuterium atoms .
Molecular Mechanism
Its parent compound, palmitate, has been shown to induce ER stress presumably by shift in membrane architecture, leading to impaired synthesis of triglycerides and enhanced production of ceramides and cholesterol
Temporal Effects in Laboratory Settings
This compound has been shown to alter the release behaviors of volatile compounds in solution, increasing their olfactory detection thresholds (ODTs), and reducing the equilibrium headspace concentrations . This suggests that this compound may have temporal effects on cellular function in laboratory settings.
Dosage Effects in Animal Models
There is currently no available literature on the dosage effects of this compound in animal models. Its parent compound, ethyl palmitate, has been shown to have anti-inflammatory activity in different experimental rat models .
Metabolic Pathways
This compound is likely involved in similar metabolic pathways as its parent compound, palmitate. Palmitate is known to be involved in various metabolic pathways, including those related to lipid metabolism . The specific metabolic pathways of this compound have not been well-studied.
Subcellular Localization
Lipid modifications, such as those present in this compound, often play a role in protein targeting and localization .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl Palmitate-d5 is synthesized by esterification of palmitic acid with ethanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of deuterated ethanol and palmitic acid ensures the incorporation of deuterium atoms into the final product. The reaction mixture is then subjected to purification steps such as distillation and crystallization to obtain this compound with high isotopic purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl Palmitate-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form palmitic acid and ethanol. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction of this compound can yield palmitic alcohol and ethanol. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Palmitic acid and ethanol.
Reduction: Palmitic alcohol and ethanol.
Substitution: Various substituted ethyl palmitates depending on the nucleophile used.
Scientific Research Applications
Ethyl Palmitate-d5 finds extensive use in scientific research due to its unique properties:
Chemistry: It is used as an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The deuterium atoms enhance signal detection and provide clearer differentiation from non-labeled species.
Biology: this compound is used in metabolic
Properties
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl hexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3-17H2,1-2H3/i2D3,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRNKXNNONJFQO-PVGOWFQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565215.png)

![N-[(5-Chloro-2-thienyl)carbonyl]glycine](/img/structure/B565219.png)

